molecular formula C17H13Cl2N3O2 B10951327 N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10951327
M. Wt: 362.2 g/mol
InChI Key: SEKJGTSHYOEUND-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a carboxamide group, and phenyl and dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.

    Attachment of the Phenoxymethyl Group: This step involves the reaction of the pyrazole carboxamide with a phenoxymethyl halide under basic conditions.

    Substitution with Dichlorophenyl Group: The final step involves the substitution of the hydrogen atom on the pyrazole ring with a 2,6-dichlorophenyl group using a suitable electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring with phenoxymethyl and dichlorophenyl substituents. This structural arrangement provides distinct electronic and steric properties, making it different from other similar compounds.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-13-7-4-8-14(19)16(13)20-17(23)15-9-10-22(21-15)11-24-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,23)

InChI Key

SEKJGTSHYOEUND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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